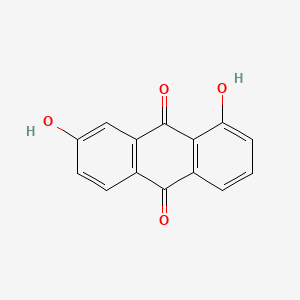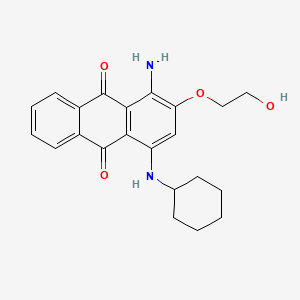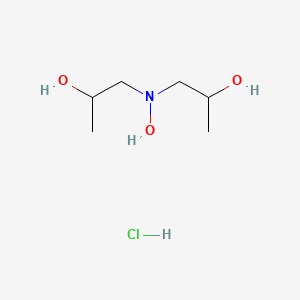
1,1'-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride is a chemical compound with the molecular formula C6H15NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes two propan-2-ol groups linked by a hydroxyazanediyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride typically involves the reaction of diisopropanolamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diisopropanolamine+HCl→1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride involves its interaction with specific molecular targets. The hydroxyazanediyl moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Diisopropanolamine: A related compound with similar chemical properties but lacking the hydrochloride moiety.
1,1’-(Hydroxyethylazanediyl)bis(propan-2-ol): Another similar compound with an additional hydroxyethyl group.
Uniqueness
1,1’-(Hydroxyazanediyl)bis(propan-2-ol)hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the hydrochloride moiety enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H16ClNO3 |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO3.ClH/c1-5(8)3-7(10)4-6(2)9;/h5-6,8-10H,3-4H2,1-2H3;1H |
Clave InChI |
BELNSFBVCARHDC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
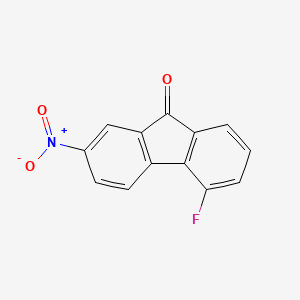


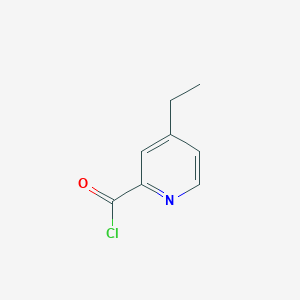
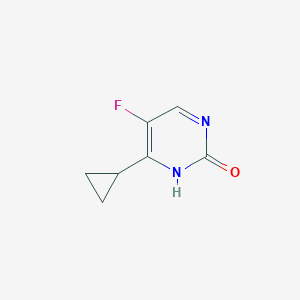
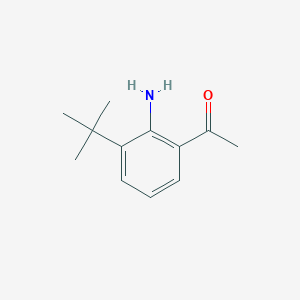
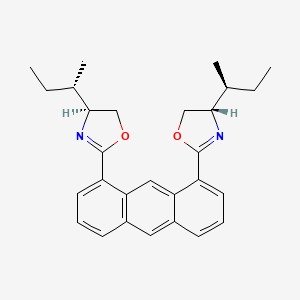
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
